Validated Pharmacophore in a Nanomolar DDR1 Inhibitor with In Vivo Antifibrotic Efficacy
The 3‑cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)methanamine fragment constitutes the solvent‑exposed portion of compound 2.45, the lead DDR1 inhibitor discovered via parallel DNA‑encoded library screening. Compound 2.45 exhibits a binding competition IC₅₀ of 0.032 μM against DDR1 and >100‑fold selectivity over DDR2, demonstrating that the cyclopropyl‑oxadiazole moiety is compatible with nanomolar target engagement. In the Col4a3⁻/⁻ Alport syndrome mouse model, oral administration of 2.45 significantly reduced renal fibrosis and preserved kidney function [1]. In contrast, replacement of the 1,2,4‑oxadiazole with a 1,3,4‑oxadiazole regioisomer or substitution of the cyclopropyl with a methyl group resulted in IC₅₀ values >10 μM, underscoring the unique contribution of the 3‑cyclopropyl‑1,2,4‑oxadiazole architecture [1].
| Evidence Dimension | DDR1 binding competition IC₅₀ |
|---|---|
| Target Compound Data | Compound 2.45 (containing 3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl fragment): IC₅₀ = 0.032 μM |
| Comparator Or Baseline | 3-methyl-1,2,4-oxadiazole analog: IC₅₀ > 10 μM; 1,3,4-oxadiazole regioisomer: IC₅₀ > 10 μM |
| Quantified Difference | >300‑fold improvement in potency for the cyclopropyl‑1,2,4‑oxadiazole relative to closest analogs |
| Conditions | DDR1 binding competition assay (Caliper mobility‑shift format); compound 2.45 synthesized and tested as described in Supporting Information |
Why This Matters
Procurement of this specific building block enables direct synthesis of validated lead compound 2.45 and exploration of its structure–activity relationship, a pathway unavailable with generic oxadiazole regioisomers or non‑cyclopropyl analogs.
- [1] Richter, H.; Satz, A. L.; Bedoucha, M.; Buettelmann, B.; Petersen, A. C.; Harmeier, A.; Hermosilla, R.; Hochstrasser, R.; Burger, D.; Gsell, B.; Gasser, R.; Huber, S.; Hug, M. N.; Kocer, B.; Kuhn, B.; Ritter, M.; Rudolph, M. G.; Weibel, F.; Molina‑David, J.; Kim, J.‑J.; et al. DNA‑Encoded Library‑Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome. ACS Chem. Biol. 2019, 14 (1), 37–49. View Source
